Usnic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 25 °C (g/100 ml): water, <0.01

Synonyms

Canonical SMILES

Antimicrobial Properties

Usnic acid exhibits potent antimicrobial activity against a wide range of bacteria, including both Gram-positive and Gram-negative strains []. Research suggests it disrupts bacterial cell membranes or interferes with essential cellular processes like RNA synthesis or DNA replication []. Particularly promising is its effectiveness against multi-resistant strains of Staphylococcus aureus and Streptococcus mutans [].

Anti-inflammatory Potential

Usnic acid has demonstrated anti-inflammatory properties in various in vitro studies []. It may help reduce inflammation by modulating the activity of immune cells and inflammatory mediators []. However, further research, particularly in vivo studies, is needed to fully understand its anti-inflammatory potential.

Wound Healing and Skin Protection

Usnic acid's antimicrobial and anti-inflammatory properties suggest potential benefits for wound healing. Studies have shown that liposomal formulations of usnic acid may promote wound closure and reduce inflammation []. Additionally, usnic acid's ability to absorb ultraviolet radiation makes it a potential candidate for topical sunscreens [].

Other Research Areas

Scientific exploration of usnic acid extends beyond the applications mentioned above. Researchers are investigating its potential as an:

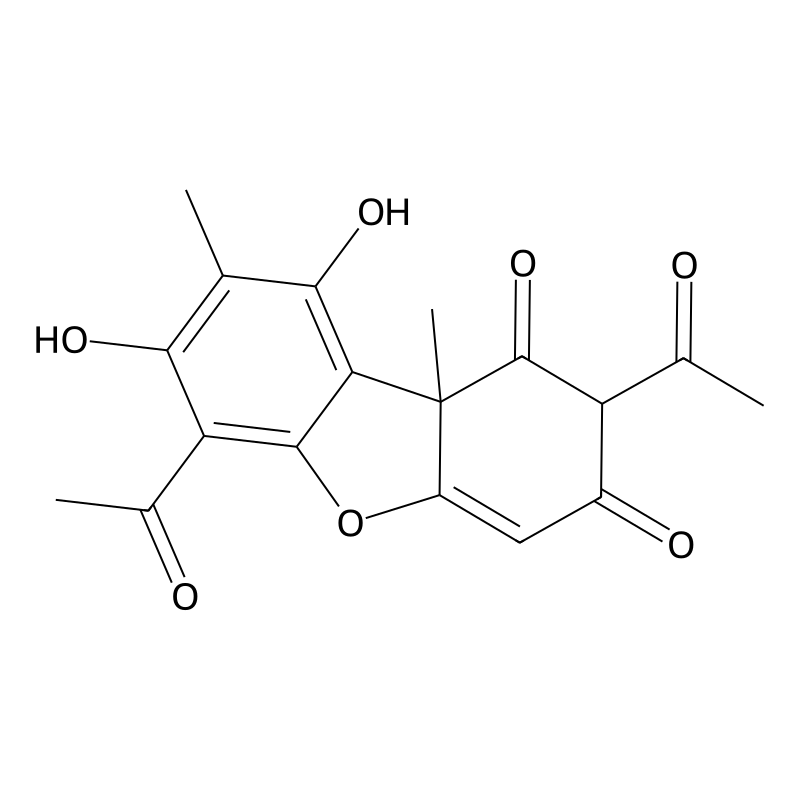

Usnic acid is a naturally occurring dibenzofuran derivative with the chemical formula C₁₈H₁₆O₇. It is primarily found in various lichen species, particularly in the genera Usnea, Cladonia, and Ramalina. This compound was first isolated by German scientist Wilhelm Knop in 1844 and later synthesized in the 1930s by Frank H. Curd and Alexander Robertson. Usnic acid is characterized by its bitter taste and yellow crystalline appearance, and it exists in both enantiomeric forms, as well as a racemic mixture .

The compound serves as a secondary metabolite in lichens, playing a role in protecting them from ultraviolet radiation and deterring herbivory due to its unpleasant taste. Its structure includes three hydroxyl groups, contributing to its acidic properties, with the most acidic group having a pKa of 4.4 .

The mechanism of action of usnic acid depends on the targeted biological process. Its antimicrobial activity is likely due to disruption of cell membranes in bacteria and fungi []. Usnic acid might also possess anti-inflammatory properties by inhibiting the activity of specific enzymes involved in the inflammatory response []. The anticancer potential of usnic acid is under investigation, with mechanisms like inducing cell death and inhibiting cell proliferation being explored.

Additionally, usnic acid can be synthesized from methylphloroacetophenone through oxidative coupling followed by hydrolysis in sulfuric acid. This synthetic route has been confirmed as an intermediate in the biosynthesis of usnic acid in lichens . The compound's reactivity allows for further exploration into its derivatives for potential therapeutic applications.

Usnic acid exhibits a range of biological activities, particularly notable for its antibacterial, antifungal, and anticancer properties. Research has shown that it can inhibit biofilm formation in Candida albicans and other pathogenic fungi, demonstrating significant antifungal activity at concentrations as low as 2 µM . Additionally, usnic acid has been reported to induce apoptosis and autophagy in various cancer cell lines, including lung carcinoma and gastric cancer cells .

The synthesis of usnic acid can be achieved through both natural extraction from lichen sources and chemical synthesis. The natural extraction involves isolating the compound from lichens, which are abundant sources of usnic acid.

In terms of chemical synthesis, one common method involves starting with methylphloroacetophenone, which undergoes oxidative coupling followed by hydrolysis. This method allows for the production of usnic acid without reliance on natural sources and facilitates the creation of modified derivatives for research purposes .

Usnic acid has garnered interest for various applications across different fields:

- Pharmaceuticals: Due to its antibacterial and antifungal properties, usnic acid is explored as an active ingredient in antimicrobial formulations.

- Cancer Research: Its ability to induce apoptosis in cancer cells positions it as a candidate for developing anticancer therapies.

- Cosmetics: The compound's antibacterial properties make it suitable for inclusion in skincare products aimed at treating acne or other skin infections.

- Biopesticides: Given its natural origin and effectiveness against certain pathogens, usnic acid may be utilized in agricultural settings as a biopesticide.

Studies on the interactions of usnic acid reveal its complex effects on biological systems. For instance, it has been shown to disrupt lysosomal function and autophagic processes within cells, which can lead to altered cellular metabolism . Furthermore, research indicates that usnic acid can affect mitochondrial function, suggesting potential implications for drug delivery systems targeting cancer cells by manipulating autophagy pathways .

Several compounds share structural or functional similarities with usnic acid. Here are some notable examples:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Usnic Acid | Dibenzofuran | Antibacterial, antifungal, anticancer | Found primarily in lichens |

| Parietin | Anthraquinone | Antimicrobial | Exhibits anti-inflammatory properties |

| Atranorin | Lichen Metabolite | Antifungal | Known for its use in traditional medicine |

| Gyrophoric Acid | Lichen Metabolite | Antimicrobial | Exhibits potential neuroprotective effects |

| Fumarprotocetraric Acid | Lichen Metabolite | Antimicrobial | Unique structure with potential anti-cancer effects |

Usnic acid's unique presence primarily within lichen species distinguishes it from these similar compounds. Its specific biological activities and mechanisms of action also set it apart from others that may have overlapping functions but differ in their sources or structural characteristics.

Usnic acid biosynthesis relies on sophisticated polyketide synthase gene clusters that orchestrate the production of this unique dibenzofuran lichen metabolite. The core biosynthetic machinery centers around non-reducing polyketide synthases that belong to a specialized phylogenetic group [1] [2].

The foundational gene cluster architecture contains two essential genes: methylphloracetophenone synthase and methylphloracetophenone oxidase [1] [2]. These genes encode the primary enzymatic machinery responsible for usnic acid production across multiple lichen-forming fungal species. The gene cluster organization demonstrates remarkable conservation across taxonomically diverse lichen species, suggesting an ancient origin and fundamental importance in lichen biology [3] [4].

Transcriptome analysis of usnic acid-producing species reveals extensive polyketide synthase gene repertoires. In Nephromopsis pallescens, researchers identified sixteen complete polyketide synthase genes, including seven non-reducing polyketide synthases and nine highly-reducing polyketide synthases [1] [5]. This genetic diversity underscores the complex biosynthetic potential of lichen-forming fungi and their capacity to produce structurally diverse secondary metabolites.

The gene clusters exhibit modular organization with core biosynthetic genes flanked by regulatory elements and tailoring enzymes [3] [4]. Comparative genomic analysis across forty-six lichen-forming fungal species demonstrated that all usnic acid-producing species contain the putative usnic acid biosynthetic gene cluster, while species lacking usnic acid production uniformly lack this cluster [3] [4]. This finding represents the first demonstration that presence or absence of an entire biosynthetic gene cluster correlates directly with secondary metabolite production in lichen-forming fungi.

Domain architecture analysis reveals sophisticated protein structures essential for usnic acid biosynthesis. The core polyketide synthases contain starter unit acyltransferase, beta-ketoacyl-acyl carrier protein synthase, acyltransferase, product template, acyl carrier protein, carbon methyltransferase, and Claisen cyclase domains [1] [2] [5]. This specific domain arrangement distinguishes usnic acid-producing polyketide synthases from other fungal polyketide synthases and enables the unique chemistry required for usnic acid formation.

Methylphloracetophenone Synthase and Methylphloracetophenone Oxidase Pathways

The usnic acid biosynthetic pathway operates through a two-step enzymatic process involving methylphloracetophenone synthase and methylphloracetophenone oxidase [1] [2] [6] [7]. This pathway represents a sophisticated biochemical mechanism that converts simple precursors into the complex dibenzofuran structure characteristic of usnic acid.

Methylphloracetophenone synthase functions as the primary polyketide synthase responsible for synthesizing methylphloracetophenone, the immediate precursor to usnic acid [1] [2] [7]. The enzyme exhibits a distinctive domain organization of starter unit acyltransferase-ketosynthase-acyltransferase-product template-acyl carrier protein-carbon methyltransferase-Claisen cyclase [1] [2] [5]. This specific arrangement enables the enzyme to catalyze the formation of methylphloracetophenone through iterative condensation reactions while incorporating the methyl group essential for usnic acid structure.

Gene expression studies in Nephromopsis pallescens demonstrated that Nppks7, encoding methylphloracetophenone synthase, shows consistent upregulation in media supporting usnic acid production [1] [5]. Quantitative polymerase chain reaction analysis revealed that Nppks7 expression correlates directly with usnic acid detection across multiple growth conditions, providing strong evidence for its role in usnic acid biosynthesis [1] [5].

Methylphloracetophenone oxidase catalyzes the oxidative dimerization of methylphloracetophenone to form usnic acid [2] [6] [7]. This cytochrome P450 enzyme performs the critical second step in usnic acid biosynthesis, converting the monomeric precursor into the characteristic dimeric structure of usnic acid [2] [6]. The oxidase belongs to the cytochrome P450 superfamily, which is known for catalyzing diverse oxidative reactions in fungal secondary metabolism [6] [8].

Phylogenetic analysis reveals that usnic acid-associated polyketide synthases form a unique monophyletic clade within non-reducing polyketide synthases [1] [5] [3]. This clade, designated Group VI, contains polyketide synthases from multiple lichen genera and demonstrates high sequence conservation despite geographic and taxonomic separation [3] [4]. The phylogenetic clustering supports a common evolutionary origin for usnic acid biosynthetic capability across lichen-forming fungi.

The biosynthetic pathway exhibits substrate specificity and enzymatic efficiency optimized for lichen physiology. The methylphloracetophenone synthase demonstrates high selectivity for acetyl-coenzyme A and malonyl-coenzyme A substrates while incorporating S-adenosylmethionine as the methyl donor [6] [8]. The subsequent oxidative step requires specific cofactors and demonstrates remarkable efficiency in converting methylphloracetophenone to usnic acid under physiological conditions.

Environmental Modulation of Biosynthetic Pathways

Environmental factors exert profound influence on usnic acid biosynthetic pathways, demonstrating the adaptive nature of lichen secondary metabolism [6] [8] [9] [10]. These environmental responses reflect the ecological significance of usnic acid in lichen survival and adaptation strategies.

Soil pH emerges as a critical environmental determinant affecting gene expression and metabolite production [6] [8] [11]. Field studies examining Cladonia uncialis populations across varying pH gradients revealed significant correlations between soil pH levels and methylphloracetophenone oxidase gene expression [6] [8] [11]. However, methylphloracetophenone synthase expression showed no significant correlation with soil pH, suggesting differential regulatory mechanisms for the two key biosynthetic genes [6] [8].

Temperature significantly affects both gene expression and usnic acid production in lichen-forming fungi [6] [8] [12]. Controlled laboratory experiments demonstrated that temperature variations induce substantial changes in methylphloracetophenone synthase and methylphloracetophenone oxidase expression levels [12]. These temperature responses occur within timeframes relevant to natural environmental fluctuations, indicating physiological relevance for lichen populations in variable climates.

Growth medium composition profoundly influences usnic acid biosynthesis, as demonstrated through comprehensive media studies [1] [5] [6]. Nephromopsis pallescens produces usnic acid in malt-yeast medium but fails to synthesize detectable quantities in potato dextrose broth or Murashige and Skoog medium [1] [5]. This medium dependence suggests that specific nutritional requirements or chemical signals trigger usnic acid production in laboratory conditions.

Ultraviolet-B radiation represents a significant environmental stimulus for usnic acid production [9] [10] [12]. Multiple studies indicate that ultraviolet-B exposure enhances usnic acid accumulation, consistent with the compound's established role as a photoprotective agent [9] [10]. The radiation response involves coordinated upregulation of biosynthetic genes and increased metabolite accumulation, demonstrating integrated physiological responses to environmental stress.

Moisture availability affects lichen secondary metabolism through complex interactions with other environmental variables [6] [8] [9]. Field studies revealed correlations between soil moisture content and lichen ground cover but found no direct correlation with usnic acid concentration [6] [8]. However, moisture stress may indirectly influence usnic acid production through effects on primary metabolism and cellular physiology [9] [10].

Light exposure produces variable effects on usnic acid biosynthesis, with conflicting results reported across different studies [9] [10]. Some investigations document enhanced usnic acid production under increased light intensity, while others report no significant correlation [9] [10]. These discrepancies may reflect species-specific responses or interactions with other environmental factors such as temperature and humidity.

Phylogenetic Analysis of Biosynthetic Genes

Phylogenetic analysis of usnic acid biosynthetic genes reveals complex evolutionary patterns that illuminate the origins and diversification of lichen secondary metabolism [3] [4] [13] [14]. These analyses provide insights into gene evolution, horizontal transfer events, and the relationship between phylogeny and chemical diversity in lichen-forming fungi.

Non-reducing polyketide synthases from lichen-forming fungi segregate into eight distinct phylogenetic groups with characteristic domain organizations [3] [4] [15] [16]. Group VI, which contains usnic acid biosynthetic genes, represents a monophyletic clade with unique evolutionary characteristics [3] [4]. This group exhibits short phylogenetic branches and high sequence conservation, indicating recent common ancestry and strong selective pressure for functional conservation.

Comparative phylogenetic analysis across forty-six lichen species demonstrates concordance between polyketide synthase gene phylogeny and species phylogeny [3] [4]. This concordance argues against horizontal gene transfer as the primary mechanism for usnic acid biosynthetic capability distribution and supports vertical inheritance from common ancestors [3] [4]. The phylogenetic patterns suggest that usnic acid production represents an ancestral trait subsequently lost in non-producing lineages.

Gene loss emerges as a major evolutionary force shaping secondary metabolite diversity in lichen-forming fungi [3] [4] [17]. Species lacking usnic acid production uniformly lack the entire biosynthetic gene cluster, indicating complete gene cluster deletion rather than gene inactivation [3] [4]. This pattern of correlated gene loss provides the first genomic evidence for biosynthetic gene cluster deletion as a mechanism underlying secondary metabolite diversity in lichens.

Domain architecture evolution within polyketide synthases reveals modular evolutionary processes [18] [19] [16]. The characteristic domain arrangement of usnic acid biosynthetic polyketide synthases appears highly conserved across taxonomically diverse lineages, suggesting strong functional constraints on protein structure [1] [2] [5]. However, minor variations in domain organization occur between species, potentially contributing to subtle differences in enzymatic activity or substrate specificity.

Phylogenetic reconstruction of ketosynthase domains provides additional resolution for evolutionary relationships within polyketide synthases [14] [15]. Ketosynthase domain trees demonstrate similar topology to full-length protein trees, confirming the utility of domain-based phylogenetic analysis [3] [4]. The conserved nature of ketosynthase domains enables detection of orthologous relationships across distantly related lichen species.

Ancient gene duplication events contribute significantly to polyketide synthase diversity in lichen-forming fungi [13] [20]. Phylogenetic analysis reveals evidence for multiple duplication events followed by functional divergence, resulting in the current diversity of polyketide synthases observed in lichen genomes [13] [20]. These duplication events provided raw material for evolutionary innovation in secondary metabolite biosynthesis.

The relationship between phylogeny and chemical function demonstrates varying patterns across different polyketide synthase groups [14] [15] [16]. While some groups show strong correlation between phylogenetic clustering and chemical product similarity, others exhibit more complex relationships [14] [15]. This variation suggests different evolutionary pressures and functional constraints operating on different polyketide synthase families.

Purity

Physical Description

Color/Form

Yellow orthorombic prisms from acetone

Crystalline yellow solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.88

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (87.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (87.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (87.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER: / Commercially obtained (+)-usnic acid was shown to inhibit cytopathic effects of Herpes simplex type 1 and polio type 1 viruses when administered on filter paper discs which were placed on virus-infected African green monkey kidney (BS-C-1) cells.

/EXPL THER:/ Oral administration of usnic acid at 30 and 100 mg/kg resulted in significant analgesic effects as determined by the acetic acid-induced writhing- and tail pressure tests. Usnic acid administered orally at doses of 100 and 300 mg/kg exhibited significant antipyretic activity as evaluated through lipopolysaccharide-induced hyperthermia.

/Usnic acid/ inhibits the growth of multi-resistant strains of Staphylococcus aureus, enterococci and mycobacteria.

For more Therapeutic Uses (Complete) data for USNIC ACID (8 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Mechanism of Action

The mechanism of action expressed by usnic acid remains speculative. (+)-Usnic acid has been shown to be an uncoupler of oxidative phosphorylation in mouse-liver mitochondria at levels of 1 uM.

The accumulation of usnic acid can be stimulated by the inhibition of photosynthesis, suggesting a possible role of glucose in regulating enzymes of phenol synthesis.

Experiments show that usnic acid is an allelopathic agent, inhibiting moss spore germination and that its effectiveness is pH dependent.

In vitro, usnic acid has a slight inhibitory action against leukotriene biosynthesis in bovine polymorphonuclear leukocytes by a specific enzyme interaction rather than acting as an antioxidant against the peroxidation process, or as a scavenger, or even as a source of free radicals.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Antibacterial substance found in lichens. Isolation from varieties of Usnea barbata.